2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide
CAS No.: 851879-22-6
Cat. No.: VC5389527
Molecular Formula: C10H10Cl2FNO
Molecular Weight: 250.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851879-22-6 |
|---|---|
| Molecular Formula | C10H10Cl2FNO |
| Molecular Weight | 250.09 |
| IUPAC Name | 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 |
| Standard InChI Key | DOEZIAVDDBCIOS-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide features a branched acetamide core substituted with a 2-chloro-6-fluorobenzyl group and a methyl moiety. The molecular formula is C₁₀H₁₀Cl₂FNO, with a molar mass of 262.10 g/mol. The SMILES notation (CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl) reveals the following structural attributes :
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N-methylacetamide backbone: Central carbonyl group bonded to a methylamine group.
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2-Chloro-6-fluorobenzyl substituent: A benzene ring with chlorine at position 2, fluorine at position 6, and a methylene bridge linking it to the nitrogen.
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Chloroacetamide side chain: A chlorine atom at the α-position relative to the carbonyl group.
The InChIKey (DOEZIAVDDBCIOS-UHFFFAOYSA-N) confirms stereochemical simplicity, as no chiral centers are present .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) :
Table 1: Predicted Collision Cross-Section (Ų) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 250.01962 | 146.9 |
| [M+Na]+ | 272.00156 | 159.8 |
| [M-H]- | 248.00506 | 148.2 |
These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .
Synthesis and Derivatization Pathways
Core Synthesis Strategy
While direct synthetic protocols for this compound are undocumented, analogous N-methylacetamide derivatives are typically synthesized via:
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Acylation of substituted benzylamines: Reacting 2-chloro-6-fluorobenzylamine with chloroacetyl chloride in the presence of a base like triethylamine .
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N-methylation: Introducing the methyl group using methyl iodide or dimethyl sulfate under alkaline conditions .
A hypothetical pathway could involve:
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Step 1: Chloroacetylation of 2-chloro-6-fluorobenzylamine to form N-(2-chloro-6-fluorobenzyl)chloroacetamide.
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Step 2: Quaternization with methyl iodide to install the N-methyl group .
Physicochemical Properties
Polarity and Solubility
Though experimental logP data is unavailable, the compound’s structural similarity to 2-(2-chloro-6-fluorophenyl)-N-[(furan-2-yl)methyl]acetamide (logP = 3.13) suggests moderate hydrophobicity. Key determinants include:
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Halogen atoms: Chlorine and fluorine increase lipophilicity via inductive effects.
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Amide group: Enhances water solubility through hydrogen bonding capacity (calculated polar surface area: ~32 Ų) .
Thermal Stability
Analogous chloroacetamides exhibit melting points between 38–110°C and boiling points exceeding 250°C . Decomposition likely occurs via:
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